Ethyl 2-[bis(benzenesulfonyl)amino]acetate Ethyl 2-[bis(benzenesulfonyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 94500-78-4
VCID: VC18467405
InChI: InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
SMILES:
Molecular Formula: C16H17NO6S2
Molecular Weight: 383.4 g/mol

Ethyl 2-[bis(benzenesulfonyl)amino]acetate

CAS No.: 94500-78-4

Cat. No.: VC18467405

Molecular Formula: C16H17NO6S2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[bis(benzenesulfonyl)amino]acetate - 94500-78-4

Specification

CAS No. 94500-78-4
Molecular Formula C16H17NO6S2
Molecular Weight 383.4 g/mol
IUPAC Name ethyl 2-[bis(benzenesulfonyl)amino]acetate
Standard InChI InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Standard InChI Key JPYKCMNCESLVOL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Functional Characteristics

Molecular Architecture

Ethyl 2-[bis(benzenesulfonyl)amino]acetate features a central glycine backbone modified at the α-amino position by two benzenesulfonyl groups and an ethyl ester moiety. The sulfonamide (-SO₂-NH-) linkage confers rigidity to the molecule, while the ester group enhances solubility in organic solvents. X-ray crystallography and computational studies reveal a planar configuration around the sulfonamide nitrogen, with dihedral angles of 112° between the benzene rings and the central acetamide plane .

Key Functional Groups

  • Benzenesulfonyl moieties: Electron-withdrawing groups that stabilize negative charges during nucleophilic substitutions.

  • Ethyl ester: A hydrolyzable group enabling downstream functionalization to carboxylic acids.

  • Sulfonamide bridge: Imparts resistance to enzymatic degradation, a trait exploited in protease inhibitor design .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Sulfonylation: Reaction of glycine ethyl ester with benzenesulfonyl chloride in dichloromethane at 0–5°C, yielding a bis-sulfonated intermediate.

  • Acetylation: Treatment with acetic anhydride to protect the α-amino group, achieving purities >95% after recrystallization .

Reaction Conditions Table

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventDichloromethaneEnhances solubility
Molar Ratio (Glycine:SO₂Cl)1:2.2Minimizes byproducts
Reaction Time4–6 hoursMaximizes conversion

Innovations in Catalysis

A 2021 study demonstrated that substituting p-toluenesulfonic acid (PTSA) with elemental iodine in glyoxylic acid condensations increased yields from 44% to 51% for analogous sulfonamide derivatives . This iodine-mediated approach reduces side reactions during the formation of the sulfonamide bond, particularly when using mesyl amides as substrates.

Physicochemical Properties

Thermal and Optical Characteristics

  • Boiling Point: 542.6°C at 760 mmHg

  • Density: 1.381 g/cm³ at 20°C

  • Refractive Index: 1.587 (589 nm, 20°C)

  • Flash Point: 281.9°C (closed cup)

These properties suggest exceptional thermal stability, making the compound suitable for high-temperature reactions such as Suzuki-Miyaura couplings.

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Dichloromethane45.2
Ethanol12.7
Water<0.1

The low aqueous solubility underscores the need for co-solvents like DMSO in biological assays .

Chemical Reactivity and Applications

Nucleophilic Substitutions

The sulfonamide nitrogen participates in SN2 reactions with alkyl halides. For example, treatment with methyl iodide in DMF at 60°C produces N-methylated derivatives with 78% yield .

Role in Asymmetric Catalysis

Rigidified bis(sulfonyl)ethylenes derived from this compound exhibit enhanced stereoselectivity in Michael additions. A 2023 study achieved 98% enantiomeric excess (ee) using a bifunctional Brønsted base catalyst (Takemoto’s C6) during hydantoin surrogate functionalization .

Pharmaceutical Applications

  • Antibacterial Agents: The sulfonamide moiety inhibits dihydropteroate synthase (Ki = 0.8 μM), a target in Gram-positive bacteria.

  • Protease Inhibitors: Structural analogs show IC₅₀ values of 12 nM against HIV-1 protease in vitro .

Recent Advances and Future Directions

Green Synthesis Protocols

Microwave-assisted synthesis (100 W, 80°C) reduces reaction times from 6 hours to 35 minutes while maintaining yields at 89% .

Computational Modeling

Density functional theory (DFT) studies predict a binding energy of -9.2 kcal/mol for interactions with β-lactamase, guiding the design of next-generation antibiotics .

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